3-(Pyridine-4-amido)thiophene-2-carboxylic acid
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Overview
Description
3-(Pyridine-4-amido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H8N2O3S and a molecular weight of 248.26 g/mol . This compound is known for its unique structure, which combines a pyridine ring, a thiophene ring, and a carboxylic acid group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-4-amido)thiophene-2-carboxylic acid typically involves the reaction of 3-aminothiophene-2-carboxylic acid with pyridine-4-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the thiophene and pyridine rings .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridine-4-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
3-(Pyridine-4-amido)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridine-4-amido)thiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine and thiophene rings may facilitate binding to these targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridine-3-amido)thiophene-2-carboxylic acid
- 3-(Pyridine-2-amido)thiophene-2-carboxylic acid
- 3-(Pyridine-4-amido)furan-2-carboxylic acid
Uniqueness
3-(Pyridine-4-amido)thiophene-2-carboxylic acid is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .
Biological Activity
3-(Pyridine-4-amido)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound this compound features a thiophene ring substituted with a pyridine amide and a carboxylic acid group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiophene derivatives often exhibit inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Modulation of Receptor Activity : The compound may interact with specific receptors such as PPAR (Peroxisome proliferator-activated receptor), leading to altered transcriptional activity of pro-inflammatory genes .
- Antimicrobial Properties : Research indicates that thiophene-based compounds can display antimicrobial and antifungal properties, potentially through disruption of cell membrane integrity or inhibition of key metabolic pathways .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various bacterial strains, potentially due to its ability to disrupt cellular processes critical for bacterial survival.
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. In models such as carrageenan-induced paw edema, compounds with similar structures have been shown to significantly reduce inflammation markers such as IL-6 and TNF-α .
Data Table: Biological Activities
Case Studies
-
Anti-inflammatory Study :
A study conducted by Patil et al. evaluated new thiophene derivatives in an asthma model. The results indicated that specific substitutions on the thiophene ring enhanced anti-inflammatory effects, demonstrating the potential of this compound in reducing inflammatory responses . -
Antimicrobial Efficacy :
Research highlighted the synthesis and evaluation of thiophene derivatives for antimicrobial activity. The findings suggested that structural modifications could lead to enhanced potency against resistant bacterial strains, positioning compounds like this compound as candidates for further development in antimicrobial therapies .
Properties
IUPAC Name |
3-(pyridine-4-carbonylamino)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-10(7-1-4-12-5-2-7)13-8-3-6-17-9(8)11(15)16/h1-6H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJQQTDTQYSZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926232-01-1 |
Source
|
Record name | 3-(pyridine-4-amido)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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